漆酚酸

描述

Anacardic acid is a phenolic lipid, a chemical compound found in the shell of the cashew nut (Anacardium occidentale). It is a yellow liquid, partially miscible with ethanol and ether, but nearly immiscible with water . It is a major component of cashew nut shell liquid and exhibits an extensive range of bioactivities . It is also found in foods such as cashew nuts, cashew apples, and cashew nutshell oil, but also in mangos and Pelargonium geraniums .

Molecular Structure Analysis

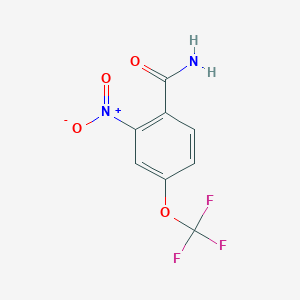

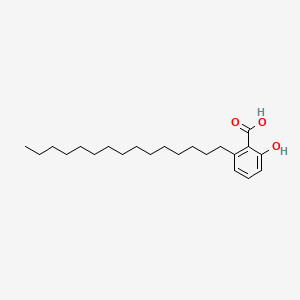

Anacardic acid is a hydroxybenzoic acid that is salicylic acid substituted by a pentadecyl group at position 6 . Each consists of a salicylic acid substituted with an alkyl chain that has 15 or 17 carbon atoms. The alkyl group may be saturated or unsaturated; anacardic acid is a mixture of saturated and unsaturated molecules .

Chemical Reactions Analysis

A comprehensive analysis of the drug-like properties of 100 naturally occurring Anacardic acid derivatives was performed, and the results were compared with certain marketed anticancer drugs .

Physical and Chemical Properties Analysis

Anacardic acid is a hydroxybenzoic acid that is salicylic acid substituted by a pentadecyl group at position 6. It is a major component of cashew nut shell liquid and exhibits an extensive range of bioactivities .

科学研究应用

抗癌和抗炎特性

漆酚酸,源自腰果,表现出抗癌和抗炎活性。它通过抑制核因子-κB(NF-κB)的抑制亚基来抑制参与细胞存活、增殖、侵袭和炎症的基因产物的表达 (Sung 等人,2008)。这种抑制包括下调调节增殖(细胞周期蛋白 D1 和环氧合酶-2)、存活(Bcl-2、Bcl-xL、cFLIP、cIAP-1、存活蛋白)、侵袭(基质金属蛋白酶-9、细胞间粘附分子-1)和血管生成(血管内皮生长因子)的基因。

刺激中性粒细胞胞外陷阱生成

漆酚酸还在增强机体对致病菌的防御中发挥作用。它刺激活性氧物质和中性粒细胞胞外陷阱的产生,这是中性粒细胞用于杀死入侵细菌的机制 (Hollands 等人,2016)。

在纳米技术中的应用

漆酚酸已被用于创建稳定且形状良好的球形纳米制剂。这些制剂在生物医学和制药领域具有潜在应用,表明其在纳米技术中的多功能性 (Bloise 等人,2021)。

抗真菌和凋亡作用

这种酸具有抗真菌特性,并可以在某些真菌中诱导凋亡样细胞死亡,表明其在农业和制药应用中的潜力 (Muzaffar 等人,2015)。

对害虫的生物活性

漆酚酸在害虫防治中显示出潜力,对科罗拉多马铃薯甲虫幼虫的体重增加和死亡率表现出显着影响 (Schultz 等人,2006)。

抗氧化活性

它表现出抗氧化活性,通过抑制黄嘌呤氧化酶等酶来防止超氧化物自由基的产生 (Kubo 等人,2006)。

治疗应用

漆酚酸还以其在治疗癌症、氧化损伤、炎症和肥胖等病理生理疾病中的治疗应用而闻名。它作为几种临床靶向酶的抑制剂,例如 NFκB 激酶、组蛋白乙酰转移酶 (HAT) 和脂氧合酶 (LOX-1) (Hemshekhar 等人,2012)。

作用机制

Target of Action

Anacardic acid (AA) is a bioactive phytochemical found in the nutshell of Anacardium occidentale . It has been identified as a potent target molecule with bactericidal, fungicidal, insecticidal, anti-termite, and molluscicidal properties . It also acts as a therapeutic agent in the treatment of serious pathophysiological disorders like cancer, oxidative damage, inflammation, and obesity . AA is a common inhibitor of several clinically targeted enzymes such as NFκB kinase, histone acetyltransferase (HATs), lipoxygenase (LOX-1), xanthine oxidase, tyrosinase, and ureases .

Mode of Action

AA interacts with its targets, leading to various changes. For instance, it inhibits HATs activity, primarily P300, CBP, and PCAF enzymes . It also affects signaling pathways involving NF-κB and STAT . Furthermore, AA has been identified as a specific covalent inhibitor of SARS-CoV-2 cysteine proteases .

Biochemical Pathways

AA affects several biochemical pathways. It promotes osteoblast differentiation in lipopolysaccharide-treated osteosarcoma cells (MG63) by upregulating specific markers, like osteocalcin, receptor activator of NF-κB ligand, and alkaline phosphatase . It also exhibits antioxidant activity assessed by the inhibition of the free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) .

Pharmacokinetics

It is known that their poor pharmacokinetic and safety properties create significant hurdles in the formulation of the final drug molecule . A comprehensive analysis of the drug-like properties of 100 naturally occurring AA derivatives was performed, and the results were compared with certain marketed anticancer drugs .

Result of Action

AA has several important pharmacological features. It acts as a potential antitumor agent in various cancers (prostate, pancreas, breast), as a sensitizer to apoptosis of different human tumor cells . It also acts as an antihypertensive by inhibition of ACE, an inhibitor of hepatitis C virus, and also as a potential anxiolytic .

Action Environment

The action of AA can be influenced by environmental factors. For instance, the chemical composition of cashew nutshell liquid (CNSL), a source of AA, varies depending on the method of extraction . Natural CNSL, obtained by cold or solvent extraction, is very rich in anacardic acid (60-65%) and other phenols . The exact mixture depends on the species of the plant . During the extraction or refining processes, anacardic acid decarboxylates to cardanol upon heating .

安全和危害

Anacardic acid may cause skin irritation; it may be harmful if absorbed through the skin. It may also be harmful if swallowed . Anacardic acids are phenolic lipids, chemical compounds found in the shell of the cashew nut (Anacardium occidentale). An acid form of urushiol, they also cause an allergic skin rash on contact, known as urushiol-induced contact dermatitis .

未来方向

Anacardic acid is a renewable product extracted, under mild conditions, from the cashew nuts. Its importance is growing with time thanks to various high-value biotechnological applications . Efforts have been made by several groups to design and synthesize Anacardic acid analogs or derivatives to improve cell permeability, physiochemical properties, and inhibitory efficacy of HATs .

生化分析

Biochemical Properties

Anacardic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to be lethal to Gram-positive bacteria . The side chain with three unsaturated bonds was the most active against Streptococcus mutans, the tooth decay bacterium . Anacardic acid also showed antioxidant action .

Cellular Effects

Anacardic acid has been shown to inhibit the growth of estrogen receptor α (ERα)-positive MCF-7 breast cancer (BC) cells and MDA-MB-231 triple-negative BC (TNBC) cells, without affecting primary breast epithelial cells . It also reduced edema and leukocyte and neutrophilic migration to the intraperitoneal cavity, diminished myeloperoxidase activity and malondialdehyde concentration, and increased the levels of reduced glutathione .

Molecular Mechanism

Anacardic acid exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit GAPDH from two bacterial pathogens through uncompetitive and non-competitive mechanisms . In addition, anacardic acid has been found to bind to the active site of matrix metalloproteinases, with the carboxylate group of anacardic acid chelating the catalytic zinc ion and forming a hydrogen bond to a key catalytic glutamate side chain .

Temporal Effects in Laboratory Settings

In laboratory settings, anacardic acid has been used to prepare three different nanoformulations, which showed stable and well-shaped spherical nanomorphologies with a mean diameter of about 220 nm . The stability of these formulations remained unchanged up to 28 days .

Dosage Effects in Animal Models

In animal models, anacardic acid has been shown to restore mineralization that was reduced in the presence of LPS in a dose-dependent manner

Metabolic Pathways

Anacardic acid is involved in various metabolic pathways. In breast cancer cells, anacardic acid treatment differentially altered multiple pools of cellular building blocks, nutrients, and transcripts, resulting in reduced cell viability . Anacardic acid-regulated metabolites were involved in alanine, aspartate, glutamate, and glutathione metabolism; the pentose phosphate pathway; and the citric acid cycle .

Subcellular Localization

It has been suggested that the inhibition of the first step of the SUMOylation process by anacardic acid significantly reduces the presence of TDP-43 aggregates and improves neuritogenesis and cell viability in vitro .

属性

IUPAC Name |

2-hydroxy-6-pentadecylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFWQBGTDJIESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168078 | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16611-84-0, 11034-77-8 | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16611-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anacardic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anacardic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92.5 - 93 °C | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7828618.png)